
Methyl 4,6-dibromo-5-hydroxypicolinate
説明
Methyl 4,6-dibromo-5-hydroxypicolinate: is a chemical compound with the molecular formula C7H5Br2NO3 and a molecular weight of 310.93 g/mol . It is a derivative of picolinic acid, characterized by the presence of two bromine atoms and a hydroxyl group on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-5-hydroxypicolinate typically involves the bromination of methyl 5-hydroxypicolinate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Methyl 4,6-dibromo-5-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution: Derivatives with substituted nucleophiles.
Oxidation: Carbonyl derivatives.
Reduction: De-brominated or reduced derivatives.
科学的研究の応用
Pharmaceutical Applications
Methyl 4,6-dibromo-5-hydroxypicolinate has been studied for its potential as a pharmaceutical agent, particularly in the context of inflammatory diseases and as a phosphodiesterase (PDE) inhibitor. These properties make it a candidate for treating conditions such as psoriasis, Crohn's disease, and other inflammatory disorders.
Case Study: PDE Inhibition
A study demonstrated that this compound effectively inhibited PDE4 activity in vitro. This inhibition was linked to decreased levels of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. The compound showed promise in reducing symptoms associated with chronic inflammatory conditions .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Its structural features contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Study: Antimicrobial Efficacy
In laboratory tests, this compound exhibited significant antimicrobial activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard disc diffusion methods, showing effectiveness comparable to conventional antibiotics .
Corrosion Inhibition
In industrial applications, this compound has been explored as a corrosion inhibitor for metals. Its effectiveness arises from its ability to form protective films on metal surfaces.
Data Table: Corrosion Inhibition Efficiency
Concentration (M) | Corrosion Rate Reduction (%) |
---|---|
0.001 | 45 |
0.01 | 70 |
0.1 | 85 |
0.2 | 90 |
This table summarizes the corrosion inhibition efficiency of this compound at varying concentrations, indicating a strong potential for use in industrial settings .
Material Science Applications
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of new materials with specific electronic properties.
Optoelectronic Devices
Research has indicated that derivatives of this compound can be utilized in the synthesis of star-shaped molecules for optoelectronic applications. These materials are being investigated for their potential use in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties .
作用機序
The mechanism of action of Methyl 4,6-dibromo-5-hydroxypicolinate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
類似化合物との比較
Methyl 4,6-dibromo-3-hydroxypicolinate: Similar structure but with the hydroxyl group at the 3-position instead of the 5-position.
Methyl 6-amino-3,5-dibromopicolinate: Contains an amino group at the 6-position and bromine atoms at the 3 and 5 positions.
Uniqueness: Methyl 4,6-dibromo-5-hydroxypicolinate is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets and specific reactivity in chemical reactions .
生物活性
Methyl 4,6-dibromo-5-hydroxypicolinate is a chemical compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesizing findings from diverse studies and sources.
Chemical Structure and Properties
This compound, with the molecular formula C_7H_6Br_2N_2O_3 and a molecular weight of approximately 310.93 g/mol, features two bromine substituents at the 4 and 6 positions of the picolinate structure and a hydroxyl group at the 5 position. This unique arrangement is believed to contribute significantly to its biological properties.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interactions with metabolic pathways and potential therapeutic applications. Key findings include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may lead to altered pharmacokinetics of co-administered drugs, raising concerns about possible adverse effects.
- Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity. Its structural similarities with other dibrominated compounds indicate potential effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .
Case Studies
- Antimicrobial Efficacy : A study evaluated various dibrominated compounds for their antibacterial properties. This compound was included in a panel of tests against MSSA and MRSA. The results indicated that it exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Pharmacokinetic Interactions : Another research effort focused on the metabolic pathways influenced by this compound. It was found that this compound could interfere with the metabolism of other drugs through cytochrome P450 inhibition, suggesting a need for caution in polypharmacy scenarios.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4,6-dibromo-5-hydroxypicolinate, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with picolinic acid derivatives as precursors. Bromination at positions 4 and 6 can be achieved using reagents like PBr₃ or Br₂ in acetic acid under controlled temperatures (40–60°C). The hydroxyl group at position 5 may require protection (e.g., silylation) to prevent side reactions. Optimize yields via Design of Experiments (DOE) by varying solvent polarity, reaction time, and stoichiometry. Monitor intermediates by TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., aromatic protons, ester methyl groups). 2D NMR (COSY, HSQC) resolves connectivity ambiguities. High-resolution mass spectrometry (HRMS) verifies molecular weight (±3 ppm accuracy). For absolute structure confirmation, grow single crystals via slow evaporation (e.g., in CHCl₃/MeOH) and analyze with X-ray diffraction using software like OLEX2 for refinement .
Q. How can crystallization conditions be optimized for high-quality single crystals?
- Methodology : Screen solvents (e.g., DCM/hexane, acetone/water) using microbatch methods. Adjust supersaturation by gradual cooling (0.5°C/min). Use OLEX2 to analyze crystal packing and hydrogen-bonding networks. If crystals are poorly diffracting, try additive screening (e.g., crown ethers) or seeding techniques .
Q. What purification methods are suitable for this compound, and how are they selected?
- Methodology : For crude mixtures with polar byproducts, use flash chromatography (C18 reverse-phase columns, MeOH/H₂O eluent). For non-polar impurities, recrystallization from ethanol/water (1:3) is effective. Validate purity via HPLC (≥95% peak area) and melting point consistency (±1°C) .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing bromine atoms activate the pyridine ring toward nucleophilic attack, while the hydroxyl group directs regioselectivity via resonance. Conduct Hammett studies by comparing reaction rates with analogs (e.g., 5-methyl or 5-chloro derivatives). Use DFT calculations to map electrostatic potential surfaces and validate with kinetic data (e.g., Arrhenius plots) .
Q. How to resolve contradictions between theoretical and observed regioselectivity in derivatization reactions?
- Methodology : If computational models (e.g., DFT-predicted transition states) conflict with experimental outcomes, perform isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track reaction pathways. Use in situ IR spectroscopy to detect intermediates. Compare results with structurally related compounds (e.g., ’s methyl 4-bromo-5-methylpicolinate) to identify steric/electronic outliers .
Q. What experimental designs elucidate the thermal decomposition mechanism?
- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen to identify decomposition thresholds. Couple with GC-MS to analyze volatile byproducts. For kinetic studies, use isothermal methods at 100–150°C and model data via the Friedman or Ozawa-Flynn-Wall method. Validate with accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can computational models predict biological interactions, and how are they validated?
- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to target enzymes (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare with analogs (e.g., ’s pyrazole-carboximidamides) to establish structure-activity relationships .
Q. How to minimize side reactions in multi-step syntheses involving this compound?
- Methodology : Employ protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl) during bromination. Use palladium-catalyzed cross-coupling (Suzuki-Miyaura) for selective functionalization. Monitor reaction progress via LC-MS and optimize catalyst loading (0.5–2 mol%) to suppress homocoupling .
Q. How does the dibromo substitution pattern affect supramolecular interactions in crystal packing?
- Methodology : Analyze X-ray data (OLEX2) to identify halogen bonding (C–Br···O/N) and π-stacking interactions. Compare with analogs (e.g., methyl 4,6-dichloro-5-methylpicolinate from ) to assess steric effects. Use Hirshfeld surface analysis to quantify intermolecular contacts .
Q. Notes
- Data Interpretation : Always cross-validate spectroscopic and crystallographic data with literature analogs (e.g., and ).
- Conflict Resolution : For contradictory results, apply the PICO framework ( ) to isolate variables (e.g., intervention = alternative solvent, outcome = yield improvement).
- Software Tools : OLEX2 ( ) is critical for structural refinement, while DOE software (e.g., JMP) aids in reaction optimization.
特性
IUPAC Name |
methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)4-2-3(8)5(11)6(9)10-4/h2,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLHPMFLGROSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1)Br)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。